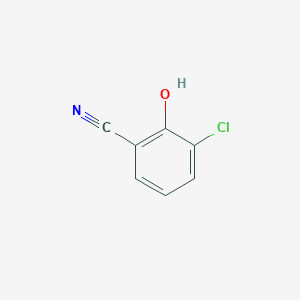

3-Chloro-2-hydroxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAICFSLMBPZUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499459 | |

| Record name | 3-Chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-27-3 | |

| Record name | 3-Chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxybenzonitrile, with the CAS Number 13073-27-3 , is a halogenated aromatic nitrile of significant interest in medicinal chemistry and organic synthesis.[1] Its multifunctional structure, featuring a nitrile group, a hydroxyl group, and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and potential pharmaceutical agents. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with limited solubility in water but is soluble in common organic solvents.[2] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 13073-27-3 | [1] |

| Molecular Formula | C₇H₄ClNO | [1] |

| Molecular Weight | 153.57 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 95 - 97 °C | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in common organic solvents | [2] |

| Synonyms | 2-Chloro-6-cyanophenol | [1] |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Hydroxybenzonitrile (Salicylonitrile)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-hydroxybenzonitrile in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethyl acetate and hexane

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol (or another suitable solvent system) in an Erlenmeyer flask.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of the compound and confirm its molecular weight.

Typical GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

Spectroscopic Data

Applications in Drug Development

Hydroxybenzonitrile derivatives are recognized as important intermediates in the synthesis of pharmacologically active molecules. The presence of the hydroxyl, nitrile, and chloro functional groups on this compound provides multiple reactive sites for further chemical modifications, making it a valuable scaffold in drug discovery.

Derivatives of closely related compounds, such as 5-chloro-2-hydroxybenzonitrile, have been shown to possess antibacterial and antifungal properties. The biological activity of these compounds is influenced by the nature and position of the substituents on the aromatic ring. This suggests that this compound could serve as a starting material for the development of novel antimicrobial agents.

Visualizations

Synthetic Pathway

Caption: Synthetic route for this compound.

General Experimental Workflow

Caption: A general workflow for the synthesis and analysis of chemical compounds.

References

Synthesis of 3-Chloro-2-hydroxybenzonitrile from 5-Chlorosalicylaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2-hydroxybenzonitrile, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 5-chlorosalicylaldehyde. This document outlines the chemical transformation, provides a detailed experimental protocol adapted from established methodologies, and presents key data in a structured format.

Reaction Overview and Mechanism

The synthesis of this compound from 5-chlorosalicylaldehyde is a two-step, one-pot process. The reaction proceeds through the formation of an aldoxime intermediate, which is subsequently dehydrated to yield the desired nitrile. The overall transformation is a well-established method for the conversion of aldehydes to nitriles.

The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a dehydrating agent and a suitable solvent. Formic acid is a commonly employed reagent that can act as both a solvent and a catalyst for the dehydration step. The general mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to the aldoxime. Subsequent protonation of the oxime's hydroxyl group by formic acid facilitates its elimination as water, leading to the formation of the nitrile.

Quantitative Data Summary

The physical and chemical properties of the key reactant and product are summarized in the table below for easy reference and comparison.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Starting Material | 5-chloro-2-hydroxybenzaldehyde | 635-93-8 | C₇H₅ClO₂ | 156.57 | 98-102 |

| Product | This compound | 13073-27-3 | C₇H₄ClNO | 153.57 | 95-97[1] |

Experimental Protocol

This protocol is adapted from general and established methods for the synthesis of nitriles from aldehydes using hydroxylamine hydrochloride and formic acid. Researchers should exercise all appropriate laboratory safety precautions.

Materials:

-

5-chlorosalicylaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Formic acid (HCOOH, 98-100%)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chlorosalicylaldehyde (1.0 equivalent) in formic acid.

-

Addition of Hydroxylamine Hydrochloride: To the stirred solution, add hydroxylamine hydrochloride (1.1-1.5 equivalents) portion-wise.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Visualization of the Synthesis Pathway

The logical workflow of the synthesis is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

The chemical transformation is illustrated in the reaction pathway diagram below:

Caption: Reaction pathway from 5-chlorosalicylaldehyde to this compound.

References

A Technical Guide to 3-Chloro-2-hydroxybenzonitrile: Chemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Chloro-2-hydroxybenzonitrile, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it outlines representative experimental protocols for its synthesis and for the evaluation of its biological activity, drawing from established methodologies for analogous compounds.

Core Chemical and Physical Data

This compound, also known as 2-chloro-6-cyanophenol, is a substituted aromatic compound. Its trifunctional nature, featuring hydroxyl, chloro, and nitrile groups, makes it a valuable building block for the synthesis of a diverse range of more complex molecules.

| Property | Value |

| Molecular Formula | C₇H₄ClNO |

| Molecular Weight | 153.57 g/mol [1] |

| CAS Number | 13073-27-3[1] |

| Appearance | White to off-white powder or crystalline solid |

| SMILES | N#CC1=CC=CC(Cl)=C1O[1] |

Synthesis Protocols

While specific literature detailing the synthesis of this compound is not extensively available, established methods for analogous compounds can be adapted. A representative protocol based on the demethylation of a methoxy precursor is provided below. Another potential route involves the conversion of 3-chlorosalicylaldehyde.

Representative Synthesis via Demethylation

This protocol is adapted from the synthesis of the related compound, 3-chloro-5-hydroxybenzonitrile.

Reaction: Demethylation of 3-Chloro-2-methoxybenzonitrile.

Reagents and Materials:

-

3-Chloro-2-methoxybenzonitrile

-

Lithium iodide (LiI)

-

2,4,6-Trimethylpyridine (Collidine)

-

Hydrochloric acid (HCl)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 3-Chloro-2-methoxybenzonitrile and lithium iodide in 2,4,6-trimethylpyridine.

-

Heat the reaction mixture to reflux (approximately 170°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Carefully add hydrochloric acid to protonate the resulting phenoxide.

-

Perform an aqueous work-up to separate the organic and aqueous layers.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Potential Biological Activities and Screening Protocols

Derivatives of hydroxybenzonitriles have demonstrated a range of biological activities, suggesting that this compound is a promising scaffold for the development of novel therapeutic agents. Key areas of interest include its potential as an antimicrobial, anti-inflammatory, and antiviral agent.

Antimicrobial Activity

Benzofuran chalcones derived from 5-chloro-2-hydroxybenzonitrile have shown antibacterial and antifungal properties[2]. The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (typically 37°C for bacteria) for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Derivatives of the related 2-hydroxybenzonitrile have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway[3].

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

-

Assay Preparation: In a 96-well plate, add various concentrations of this compound, a known COX-2 inhibitor (positive control), and a vehicle control.

-

Enzyme Addition: Add recombinant human COX-2 enzyme and a fluorescent probe to each well.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Signal Detection: Monitor the fluorescence signal over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Antiviral Activity

Notably, (3-cyanophenoxy)pyrazoles, which can be synthesized from 3-chloro-5-hydroxybenzonitrile, have been investigated as non-nucleoside HIV reverse transcriptase inhibitors[2]. This highlights the potential of this chemical scaffold in the development of antiviral drugs. Further screening against a panel of viral enzymes and in cell-based viral replication assays would be necessary to fully explore this potential.

Summary of Potential Applications in Drug Discovery

The versatile chemical nature of this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

| Therapeutic Area | Potential Target | Rationale |

| Infectious Diseases | Bacterial and fungal enzymes | Derivatives of related compounds have shown antimicrobial activity. |

| Inflammation | COX-2 and other inflammatory enzymes | Phenolic compounds are known to interact with enzymes involved in inflammation. |

| Virology | Viral enzymes (e.g., reverse transcriptase) | Derivatives have been investigated as inhibitors of HIV reverse transcriptase. |

| Oncology | Various cancer-related targets | The scaffold can be elaborated to generate diverse structures for screening against cancer cell lines. |

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its chemical reactivity and the demonstrated biological activities of related compounds underscore its potential as a valuable building block in the discovery of novel therapeutics. Further investigation into its synthesis and biological properties is warranted.

References

Spectroscopic Profile of 3-Chloro-2-hydroxybenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-hydroxybenzonitrile (CAS No. 13073-27-3), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis and experimental methodologies.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Chloro-6-cyanophenol |

| CAS Number | 13073-27-3 |

| Molecular Formula | C₇H₄ClNO |

| Molecular Weight | 153.57 g/mol |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. While specific experimental spectra for this compound are available from commercial suppliers like ChemicalBook, representative data based on the analysis of structurally similar compounds are presented below.[1]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | m | 1H | Aromatic CH |

| ~7.2 - 7.4 | m | 1H | Aromatic CH |

| ~6.9 - 7.1 | m | 1H | Aromatic CH |

| ~5.0 - 6.0 | br s | 1H | -OH (phenolic) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~155 - 160 | C-OH |

| ~135 - 140 | C-Cl |

| ~130 - 135 | Aromatic CH |

| ~120 - 125 | Aromatic CH |

| ~115 - 120 | Aromatic CH |

| ~115 - 120 | C-CN |

| ~110 - 115 | -CN |

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its phenolic hydroxyl, nitrile, and chloro-aromatic moieties.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (phenolic) |

| ~2230 | Sharp | C≡N stretch (nitrile) |

| 1580 - 1620 | Medium | C=C stretch (aromatic ring) |

| 1450 - 1500 | Medium | C=C stretch (aromatic ring) |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

| 700 - 800 | Strong | C-Cl stretch (aromatic) |

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of a chlorine atom.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 153 | ~100 | [M]⁺ (with ³⁵Cl isotope), Molecular Ion |

| 155 | ~33 | [M+2]⁺ (with ³⁷Cl isotope), Isotopic Molecular Ion |

| 125 | Variable | [M - CO]⁺ |

| 98 | Variable | [M - CO - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 240 ppm) is used, and a longer acquisition time and a larger number of scans are typically required to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected. Then, the sample spectrum is acquired over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: A general workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for the structural elucidation of the compound.

References

Navigating the Physicochemical Landscape of 3-Chloro-2-hydroxybenzonitrile: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 3-Chloro-2-hydroxybenzonitrile is limited. This guide provides a framework of established experimental protocols and best practices for researchers to determine these crucial physicochemical properties. The data presented in the tables are hypothetical and for illustrative purposes only.

Executive Summary

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas like formulation development, process chemistry, and regulatory submissions. This technical guide outlines standardized methodologies for determining the solubility of this compound in common laboratory solvents and for assessing its stability under various stress conditions as mandated by ICH guidelines. Detailed experimental protocols, data presentation formats, and workflow visualizations are provided to enable researchers to generate reliable and reproducible data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO | ChemScene |

| Molecular Weight | 153.57 g/mol | ChemScene |

| Appearance | Solid | - |

| Melting Point | 95 - 97 °C | Nanjing Finechem |

| LogP | 1.91728 | ChemScene |

| Topological Polar Surface Area (TPSA) | 44.02 Ų | ChemScene |

| General Solubility | Insoluble in water; Soluble in common organic solvents. | Nanjing Finechem |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While qualitatively described as soluble in common organic solvents, quantitative data is essential for development. The shake-flask method is the gold standard for determining equilibrium solubility.[1][2][3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Water)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Calibrated pH meter (for aqueous solutions)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector or a validated spectrophotometric method for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is necessary to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C and 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[2]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of this compound in the filtered aliquot using a validated analytical method, such as HPLC-UV. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

Data Reporting: Express the solubility in terms of mg/mL or mol/L. Repeat the experiment in triplicate for each solvent and temperature combination to ensure reproducibility.

Hypothetical Solubility Data Presentation

The results from the solubility experiments should be tabulated for easy comparison.

Table 1: Hypothetical Solubility of this compound in Common Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | 150.2 ± 3.1 | 0.978 ± 0.020 |

| 37 | 210.5 ± 4.5 | 1.371 ± 0.029 | |

| Ethanol | 25 | 95.8 ± 2.4 | 0.624 ± 0.016 |

| 37 | 145.3 ± 3.8 | 0.946 ± 0.025 | |

| Acetone | 25 | 250.1 ± 5.2 | 1.629 ± 0.034 |

| 37 | 340.6 ± 6.1 | 2.218 ± 0.040 | |

| Acetonitrile | 25 | 180.4 ± 3.9 | 1.175 ± 0.025 |

| 37 | 255.9 ± 5.0 | 1.666 ± 0.033 | |

| Ethyl Acetate | 25 | 75.3 ± 1.9 | 0.490 ± 0.012 |

| 37 | 115.7 ± 2.8 | 0.753 ± 0.018 | |

| Water (pH 7.0) | 25 | < 0.1 | < 0.00065 |

| 37 | < 0.1 | < 0.00065 |

Visualization of Solubility Determination Workflow

Stability Profile

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are essential for developing stability-indicating analytical methods.[4][5][6]

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the stability of this compound under various stress conditions as outlined in ICH guideline Q1A(R2).[7] A stability-indicating HPLC method is required for analysis.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter, heating oven, photostability chamber

Procedure: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis:

-

Treat the stock solution with 0.1 M HCl.

-

Incubate at a specified temperature (e.g., 60°C) for a set duration (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Treat the stock solution with 0.1 M NaOH.

-

Incubate at room temperature for a set duration.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the mixture at room temperature, protected from light, for a specified period.

-

Withdraw aliquots at various time points and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store the solid compound in a heating oven at an elevated temperature (e.g., 80°C).

-

Prepare a solution of the solid compound at different time points and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber, as per ICH Q1B guidelines.[4]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples by HPLC.

-

Analysis:

-

For all conditions, analyze the stressed samples using a validated stability-indicating HPLC method.

-

The method must be able to separate the intact this compound from any degradation products.

-

Calculate the percentage degradation of the parent compound and quantify any major degradation products.

Hypothetical Stability Data Presentation

A summary table is crucial for presenting the outcomes of the forced degradation studies.

Table 2: Hypothetical Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Duration | % Degradation | No. of Degradants | Remarks |

| Acidic | 0.1 M HCl, 60°C | 24 hrs | 12.5% | 2 | Major degradant at RRT 0.85 |

| Basic | 0.1 M NaOH, RT | 8 hrs | 25.8% | 3 | Rapid degradation observed |

| Oxidative | 3% H₂O₂, RT | 24 hrs | 8.2% | 1 | Single major degradant at RRT 0.92 |

| Thermal (Solid) | 80°C | 7 days | 2.1% | 1 | Relatively stable in solid form |

| Photolytic (Solution) | ICH Q1B | - | 18.6% | 2 | Significant degradation upon light exposure |

RRT: Relative Retention Time

Visualization of Stability Testing Workflow

Development of a Stability-Indicating HPLC Method

A robust stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of any stability study. It must be able to accurately quantify the decrease of the active substance content due to degradation.[8][9][10]

General Procedure:

-

Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is typically a good starting point. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

Method Optimization: A gradient elution is often necessary to separate polar degradation products from the more non-polar parent compound. Key parameters to optimize include the gradient profile, flow rate, column temperature, and detection wavelength (based on the UV spectrum of this compound).

-

Forced Degradation Sample Analysis: Inject the samples from the forced degradation study to challenge the method. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Safety and Handling

Researchers should handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols for solubility determination via the shake-flask method and for stability assessment through forced degradation studies, researchers can generate the critical data needed to advance their development programs. The successful development and validation of a stability-indicating HPLC method are integral to this process, ensuring the quality, safety, and efficacy of potential future products.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. irjpms.com [irjpms.com]

- 10. ijtsrd.com [ijtsrd.com]

The Untapped Potential of 3-Chloro-2-hydroxybenzonitrile in Medicinal Chemistry: A Scoping Review

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to address the challenges of modern drug discovery. 3-Chloro-2-hydroxybenzonitrile, a halogenated phenolic compound, presents itself as a versatile, yet underexplored, building block with significant potential for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current, albeit limited, state of research into its applications in medicinal chemistry, highlighting its utility as a synthetic intermediate and the biological activities of its derivatives.

While extensive research has been conducted on its isomers, particularly 5-chloro-2-hydroxybenzonitrile and 3-chloro-5-hydroxybenzonitrile, the unique substitution pattern of this compound offers a distinct electronic and steric profile that warrants dedicated investigation. The presence of a hydroxyl group, a nitrile functionality, and a chlorine atom on the aromatic ring provides multiple reactive sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

Synthetic Versatility: A Foundation for Diverse Chemical Scaffolds

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of more complex, biologically active molecules. Its trifunctional nature allows for selective reactions at the hydroxyl, chloro, or nitrile positions.

Table 1: Key Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Hydroxyl (-OH) | Etherification | Aryl ethers |

| Esterification | Aryl esters | |

| Nitrile (-CN) | Hydrolysis | Carboxylic acids |

| Reduction | Amines | |

| Cyclization | Heterocyclic compounds | |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Substituted benzonitriles |

Experimental Protocol: General Synthesis of this compound Derivatives (Illustrative)

The following is a generalized protocol illustrating the synthetic utility of this compound, based on common organic chemistry methodologies. Specific reaction conditions would require optimization for each unique derivative.

Objective: To synthesize an ether derivative of this compound via Williamson ether synthesis.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl iodide)

-

A suitable base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., acetone or DMF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the base (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of ether derivatives.

Potential Therapeutic Applications: A Landscape of Possibilities

Based on the biological activities observed for its isomers and other structurally related compounds, derivatives of this compound hold promise in several therapeutic areas.

Antimicrobial Activity

Derivatives of halogenated hydroxybenzonitriles have demonstrated notable antibacterial and antifungal activities. For instance, benzofuran derivatives synthesized from 5-chloro-2-hydroxybenzonitrile have shown activity against various pathogenic microorganisms. It is plausible that derivatives of this compound could exhibit similar or enhanced antimicrobial properties.

Table 2: Hypothetical Antimicrobial Activity Profile of this compound Derivatives (for illustrative purposes)

| Compound ID | Target Organism | MIC (µg/mL) |

| 3CHB-D1 | Staphylococcus aureus | Data not available |

| 3CHB-D2 | Escherichia coli | Data not available |

| 3CHB-D3 | Candida albicans | Data not available |

Anticancer Activity

The benzonitrile moiety is a common feature in many therapeutic agents, including kinase inhibitors used in cancer therapy, due to its ability to participate in hydrogen bonding interactions within the ATP-binding pockets of kinases. Furthermore, a derivative of a related compound, 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide, has been identified as a lysine-specific histone demethylase 1A (LSD1) inhibitor with iron-chelating properties, demonstrating anticancer effects.[1] This suggests that derivatives of this compound could be explored for their potential as anticancer agents.

Table 3: Hypothetical Anticancer Activity of this compound Derivatives (for illustrative purposes)

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 3CHB-A1 | MCF-7 (Breast) | Data not available |

| 3CHB-A2 | A549 (Lung) | Data not available |

| 3CHB-A3 | HCT116 (Colon) | Data not available |

Enzyme Inhibition

The structural features of this compound make it a candidate for designing inhibitors of various enzymes. For example, (3-cyanophenoxy)pyrazoles, which could potentially be synthesized from a related isomer, have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.

Caption: Potential therapeutic avenues from the core scaffold.

Future Directions and Conclusion

The available literature, while sparse, suggests that this compound is a promising but underutilized scaffold in medicinal chemistry. The majority of detailed research has focused on its isomers, leaving a significant knowledge gap regarding the specific potential of this particular substitution pattern.

Future research should focus on:

-

Systematic Synthesis of Derivatives: The synthesis and characterization of a diverse library of derivatives targeting the hydroxyl, nitrile, and chloro functionalities.

-

Comprehensive Biological Screening: The evaluation of these derivatives against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and specific enzymes.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the influence of different substituents on biological activity and to guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: For any identified hit compounds, detailed studies to elucidate their mechanism of action and specific molecular targets are crucial.

References

The Versatility of 3-Chloro-2-hydroxybenzonitrile: A Gateway to Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel, biologically active compounds. 3-Chloro-2-hydroxybenzonitrile has emerged as a highly versatile and valuable precursor for the construction of a diverse array of bioactive heterocycles. Its unique trifunctional nature, featuring a nitrile group, a hydroxyl group, and a chlorine atom on a benzene ring, offers multiple reactive sites for chemical modification. This allows for the synthesis of complex molecular architectures with a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and kinase inhibitory effects. This technical guide provides a comprehensive overview of the utility of this compound in the synthesis of key bioactive heterocyclic scaffolds, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Synthesis of Bioactive Heterocycles from this compound

The strategic positioning of the chloro, hydroxyl, and nitrile functionalities on the benzonitrile core allows for a variety of cyclization and substitution reactions to build diverse heterocyclic systems.

Quinolines: Potent Antimicrobial Agents

Quinolone and its derivatives are a well-established class of antibacterial agents. The synthesis of quinoline derivatives from this compound can be achieved through cyclocondensation reactions. For instance, a cyclocondensation with β-ketoesters can yield quinolines with significant antimicrobial activity.

Table 1: Antimicrobial Activity of a Quinoline Derivative

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

| Quinoline Derivative from this compound | Staphylococcus aureus | 4 µg/mL[1] |

A general procedure for the synthesis of quinoline derivatives from this compound is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and a β-ketoester (1.2 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., FeCl₃ or Yb(OTf)₃) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

Benzofurans: Scaffolds with Diverse Bioactivities

Benzofuran moieties are present in numerous biologically active natural products and synthetic compounds. The synthesis of benzofurans from a related precursor, 5-chloro-2-hydroxybenzonitrile, involves reaction with chloroacetone in the presence of a base, leading to a dihydrobenzofuran intermediate. A similar strategy can be applied to this compound to generate novel substituted benzofurans. These scaffolds can then be further elaborated, for example, into chalcone derivatives with potential antimicrobial activities.[2]

Table 2: Synthesis and Characterization of Benzofuran Intermediates

| Starting Material | Reagent | Product | Yield | Melting Point (°C) |

| 5-Chloro-2-hydroxybenzonitrile | Chloroacetone, K₂CO₃ | 1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-one | - | - |

| 1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-one | Substituted Aldehyde, NaOH | (2E)-1-(3-Amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones (Chalcones) | - | - |

Note: Specific yield and melting point data for the 3-chloro isomer were not available in the searched literature, the table reflects the synthesis pathway for a related isomer.

-

O-Alkylation: A mixture of this compound (1 equivalent), chloroacetone (1.5 equivalents), and anhydrous potassium carbonate (excess) in dry acetone is refluxed for 12 hours.[2]

-

Work-up: After cooling, the excess acetone is removed by distillation, and the solid potassium carbonate is filtered off.

-

Purification: The crude product is recrystallized from ethanol to yield the benzofuran intermediate.

-

Chalcone Synthesis: The intermediate is then reacted with an appropriate aromatic aldehyde in ethanol in the presence of aqueous sodium hydroxide to form the corresponding chalcone.[2]

Azetidinones (β-Lactams): Core of Potent Antibiotics

Azetidinones, also known as β-lactams, are a cornerstone of antibiotic therapy.[3] While a direct synthesis from this compound was not detailed in the provided search results, the synthesis of N-substituted-3-chloro-2-azetidinones highlights a general synthetic strategy that could be adapted.[3][4] This typically involves the [2+2] cycloaddition of a ketene (generated in situ from an acyl chloride) with an imine (Schiff base).

Table 3: Antibacterial Activity of Synthesized Azetidinones

| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |

| 5e | Highly Active | - | - |

| 5g | Highly Active | - | - |

| 5h | Highly Active | Highly Active | - |

| 4e | - | Highly Active | - |

| 4f | - | Highly Active | - |

| 4g | - | Highly Active | Highly Active |

| 4h | - | - | Highly Active |

Note: The compounds listed are derivatives from a study on N-substituted-3-chloro-2-azetidinones and not directly from this compound. The data illustrates the potential of chloro-substituted azetidinones as antibacterial agents.[3]

-

Imine Formation: An appropriate aromatic amine is condensed with an aromatic aldehyde to form the corresponding Schiff base (imine).

-

Cycloaddition: To a stirred solution of the Schiff base and triethylamine in a suitable solvent (e.g., dioxane), chloroacetyl chloride is added dropwise at a low temperature (0-5 °C).[4]

-

Reaction: The reaction mixture is stirred for several hours and then refluxed.

-

Work-up: The precipitated amine hydrochloride is filtered off, and the solvent is evaporated under reduced pressure.

-

Purification: The resulting solid is washed with water, filtered, and dried to yield the 3-chloro-azetidinone.[4]

Benzodiazepines: CNS Active Agents

Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesis of benzodiazepine structures often involves the reaction of a 2-aminobenzophenone derivative with an amino acid or its derivative. While a direct synthesis route starting from this compound was not explicitly found, its structure suggests it could be a precursor to a suitably substituted 2-aminobenzophenone, which could then be cyclized to form a benzodiazepine ring system.

Kinase Inhibitors: Targeted Cancer Therapy

Many benzonitrile derivatives have been investigated as kinase inhibitors, which are a class of targeted cancer therapies that block the action of protein kinases. For instance, 3-substituted benzamide derivatives have been identified as potent Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[5] The versatile reactivity of this compound makes it an attractive starting point for the synthesis of novel kinase inhibitors.

Derivatives of benzonitriles have been shown to inhibit signaling pathways involved in cancer cell proliferation, such as the MAPK/ERK pathway.[6] A hypothetical inhibitor derived from this compound could potentially target a key kinase like Raf in this pathway, thereby blocking downstream signaling and inhibiting cell proliferation.

Conclusion

This compound is a precursor of significant interest in the field of medicinal chemistry. Its inherent reactivity and the strategic placement of its functional groups provide a versatile platform for the synthesis of a wide range of bioactive heterocycles. From potent antimicrobial quinolines and benzofurans to the core structures of antibiotics and potential anticancer agents, the applications of this starting material are vast and continue to be explored. The experimental protocols and data presented in this guide underscore the value of this compound as a key building block in the development of next-generation therapeutics. Further research into the derivatization of this compound is warranted to unlock its full potential in drug discovery.

References

- 1. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Trifunctional Reactivity of 3-Chloro-2-hydroxybenzonitrile: A Technical Guide to Selective Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloro-2-hydroxybenzonitrile, also known as 2-chloro-6-cyanophenol, is a versatile trifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its aromatic ring is adorned with three distinct functional groups—a hydroxyl group, a chlorine atom, and a nitrile moiety—each offering a unique handle for selective chemical transformations. This strategic arrangement of reactive sites makes it a valuable scaffold for the synthesis of a diverse array of complex molecules, including heterocyclic compounds and novel drug candidates. The electron-withdrawing nature of the nitrile group and the chloro substituent influence the reactivity of the entire molecule, allowing for controlled and selective reactions at each functional site. This technical guide provides an in-depth exploration of the selective reactivity of this compound, offering detailed experimental protocols and quantitative data to aid researchers in harnessing its synthetic potential.

Selective Reactivity and Synthetic Applications

The trifunctional nature of this compound allows for a sequential and selective modification of its hydroxyl, chloro, and nitrile groups. The reactivity of each group can be modulated by the appropriate choice of reagents and reaction conditions.

1. Reactions at the Hydroxyl Group:

The phenolic hydroxyl group is typically the most reactive site for electrophilic attack and can be selectively functionalized in the presence of the other two groups.

-

O-Alkylation: Etherification of the hydroxyl group is a common strategy to introduce diverse functionalities or to protect it during subsequent reactions. This reaction generally proceeds via a Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile.

-

O-Acylation: Esterification of the hydroxyl group can be achieved using acylating agents like acid chlorides or anhydrides. This serves as another effective protection strategy or a means to introduce ester functionalities with potential biological activities.

2. Reactions at the Chloro Group:

The chlorine atom, situated on an electron-deficient aromatic ring due to the ortho-cyano group, is susceptible to nucleophilic aromatic substitution (SNAr).

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrile group activates the ortho-positioned chlorine for displacement by various nucleophiles such as amines, alkoxides, and thiolates. This reaction is a powerful tool for introducing a wide range of substituents at this position.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in building complex molecular architectures.

3. Reactions at the Nitrile Group:

The nitrile group is a versatile functional group that can be transformed into several other functionalities.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. Milder reaction conditions can often selectively stop the hydrolysis at the amide stage.[1]

-

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4).[2] Alternatively, partial reduction to an aldehyde can be achieved using milder reducing agents like diisobutylaluminum hydride (DIBAL-H).

-

Cyclization Reactions: The nitrile group, in conjunction with the adjacent hydroxyl group, can participate in cyclization reactions to form various heterocyclic systems, such as benzofurans.

Data Presentation: Selective Reactions of Substituted Hydroxybenzonitriles

While specific quantitative data for every selective reaction on this compound is not exhaustively available in the literature, the following tables summarize representative yields and conditions for analogous reactions on closely related substituted hydroxybenzonitriles. This data provides a valuable reference for reaction planning and optimization.

Table 1: Selective O-Alkylation of Chloro-Hydroxybenzonitriles

| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Chloro-2-hydroxybenzonitrile | Chloroacetone | K2CO3 | Acetone | Reflux | 12 | N/A | [3] |

| 2-Hydroxybenzonitrile | Methyl iodide | K2CO3 | DMF | 60-80 | 4-24 | 85-95 (est.) | [4] |

| 2-Hydroxybenzonitrile | Benzyl bromide | K2CO3 | DMF | 60-80 | 4-24 | 90-98 (est.) | [4] |

Table 2: Nucleophilic Aromatic Substitution on Activated Aryl Chlorides

| Starting Material | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-chloro-2,4-dinitrobenzene | Dimethylamine | - | Ethanol | RT | N/A | High | [5] |

| 2-Chloro-6-nitronaphthalene | Substituted aniline | Triethylamine | DMSO | 80-100 | 4-12 | Good to Excellent | [6] |

Table 3: Transformations of the Nitrile Group in Substituted Benzonitriles

| Starting Material | Reaction Type | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzonitrile | Hydrolysis to Amide | NaOH/MeOH | Dioxane | Reflux | 4-5 | Benzamide | N/A | [7] |

| Ethanenitrile | Reduction to Amine | LiAlH4 | Diethyl ether | Reflux | N/A | Ethylamine | High | [2] |

Experimental Protocols

The following are detailed methodologies for key selective reactions, adapted from literature for substrates similar to this compound. Researchers should consider these as starting points and optimize conditions for their specific applications.

Protocol 1: Selective O-Alkylation (Synthesis of 3-Chloro-2-(alkoxy)benzonitrile)

This protocol is adapted from the O-alkylation of 5-chloro-2-hydroxybenzonitrile.[3]

-

Materials: this compound (1.0 eq), alkyl halide (e.g., chloroacetone, 1.5 eq), anhydrous potassium carbonate (K2CO3, 2.0 eq), dry acetone.

-

Procedure:

-

To a solution of this compound in dry acetone, add anhydrous potassium carbonate.

-

Add the alkyl halide dropwise to the stirred suspension.

-

Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Protocol 2: Nucleophilic Aromatic Substitution (Synthesis of 3-(Substituted-amino)-2-hydroxybenzonitrile)

This protocol is a general procedure for SNAr on activated aryl chlorides.[6]

-

Materials: this compound (1.0 eq), amine nucleophile (1.2 eq), triethylamine (TEA, 1.5 eq), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve this compound in DMSO in a round-bottom flask.

-

Add the amine nucleophile followed by triethylamine.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC. The reaction time can vary from 4 to 12 hours depending on the nucleophile's reactivity.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water with stirring to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

-

Protocol 3: Reduction of the Nitrile Group (Synthesis of (3-Chloro-2-hydroxyphenyl)methanamine)

This protocol is a general procedure for the reduction of nitriles using LiAlH4.[2]

-

Materials: this compound (1.0 eq), Lithium aluminum hydride (LiAlH4, excess), anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

In a dry flask under an inert atmosphere, suspend LiAlH4 in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH4 by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude amine. Purification can be achieved by distillation or column chromatography.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows.

Caption: Selective reaction pathways of this compound.

Caption: Experimental workflow for selective O-alkylation.

Caption: Experimental workflow for nucleophilic aromatic substitution.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The distinct reactivity of its hydroxyl, chloro, and nitrile functional groups allows for a range of selective transformations, providing access to a wide variety of complex molecular architectures. This guide has outlined the key selective reactions and provided adaptable experimental protocols to facilitate the use of this compound in research and development. By leveraging the trifunctional reactivity of this compound, chemists can unlock new avenues for the discovery of novel pharmaceuticals and functional materials. Further exploration of its reactivity is warranted to fully exploit its potential as a privileged scaffold in drug discovery.

References

- 1. jocpr.com [jocpr.com]

- 2. adichemistry.com [adichemistry.com]

- 3. GB2193211A - Synthesis of benzofurans - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Chloro-2-hydroxybenzonitrile

This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxybenzonitrile, a significant chemical intermediate in various research and development sectors. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its properties, synthesis, and potential applications.

Introduction

This compound, with the CAS number 13073-27-3, is an aromatic compound featuring a nitrile group, a hydroxyl group, and a chlorine atom attached to a benzene ring. This substitution pattern makes it a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential pharmacological activities. While the specific historical details of its discovery are not extensively documented in readily available literature, its utility as a synthetic intermediate is recognized in the field of medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 13073-27-3 | [1] |

| Molecular Formula | C₇H₄ClNO | [1] |

| Molecular Weight | 153.57 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Purity | ≥97% (typical from commercial suppliers) | [1] |

Note: Further quantitative data such as melting point, boiling point, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) would require experimental determination or access to specific batch analysis data from a supplier.

Synthesis of this compound

While the first documented synthesis of this compound is not readily traceable in the literature, a plausible and commonly employed method for the synthesis of hydroxybenzonitriles is through the dehydration of the corresponding aldoxime. A potential synthetic pathway for this compound can be extrapolated from the known synthesis of related compounds, such as 5-chloro-2-hydroxybenzonitrile from 5-chlorosalicylaldehyde.

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps starting from 3-chloro-2-hydroxybenzaldehyde:

-

Oxime Formation: Reaction of 3-chloro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form 3-chloro-2-hydroxybenzaldoxime.

-

Dehydration: The subsequent dehydration of the aldoxime to yield the desired this compound.

Experimental Workflow Diagram

The logical flow of this proposed synthesis is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on general methods for similar transformations.

Step 1: Synthesis of 3-Chloro-2-hydroxybenzaldoxime

-

Dissolve 3-chloro-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.2 equivalents) in water.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation in water and subsequent filtration.

-

The crude product should be washed with water and dried.

Step 2: Synthesis of this compound

-

Reflux the crude 3-chloro-2-hydroxybenzaldoxime with a dehydrating agent such as acetic anhydride (excess) for several hours.

-

Monitor the reaction for the disappearance of the starting material using TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove any acetic acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Characterization (Anticipated Data)

While specific spectra are not available, the expected spectroscopic data for this compound would be as follows:

-

¹H NMR: Signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts and coupling constants would be characteristic of the substitution pattern.

-

¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, and the carbon bearing the hydroxyl group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, the C≡N stretch of the nitrile, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (153.57 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the associated signaling pathways of this compound. However, related hydroxybenzonitrile derivatives have been reported to exhibit antimicrobial and other pharmacological properties. Future research may explore the potential of this compound in these areas.

Conclusion

References

Agrochemical Potential of 3-Chloro-2-hydroxybenzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the agrochemical potential of derivatives based on the 3-chloro-2-hydroxybenzonitrile core structure. While direct and extensive research on this specific scaffold is limited, this document synthesizes available data from structurally related compounds to project its potential as a source of novel herbicides, fungicides, and insecticides. By examining the synthesis, biological activities, and structure-activity relationships of analogous substituted 2-cyanophenols and other benzonitrile derivatives, we provide a framework for the rational design and evaluation of new agrochemical agents. This guide includes detailed experimental protocols for biological screening and visualizes key synthetic and experimental workflows to aid in future research and development.

Introduction

The continuous demand for new and effective crop protection agents with novel modes of action is a driving force in agrochemical research. The benzonitrile scaffold is a key feature in several commercial agrochemicals, valued for its metabolic stability and its role as a versatile pharmacophore.[1][2] Specifically, the 2-hydroxybenzonitrile (salicylonitrile) moiety and its halogenated derivatives have shown a range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[3] The introduction of a chlorine atom at the 3-position of the 2-hydroxybenzonitrile ring offers a unique substitution pattern that can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

This guide will delve into the prospective agrochemical applications of this compound derivatives by:

-

Outlining a plausible synthetic pathway for their preparation.

-

Presenting quantitative biological activity data from closely related compound series to infer potential efficacy.

-

Providing detailed experimental protocols for herbicidal, fungicidal, and insecticidal screening.

-

Visualizing synthetic and experimental workflows to facilitate research design.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be envisioned starting from the corresponding aldehyde, 3-chloro-2-hydroxybenzaldehyde. This aldehyde can be synthesized from o-chlorophenol and chloroform.[4] The conversion of the aldehyde to the nitrile can be achieved through the formation of an aldoxime followed by dehydration.[5]

Further derivatization can be carried out at the hydroxyl group, for example, through etherification or esterification reactions to introduce a wide range of functional groups.[1]

Caption: Plausible synthetic pathway for this compound derivatives.

Agrochemical Potential and Structure-Activity Relationships (SAR)

Due to the limited availability of direct studies on this compound derivatives, this section presents data from analogous compounds to highlight the potential of this chemical class.

Herbicidal Activity

Halogenated 2-hydroxybenzonitrile derivatives are known to possess significant herbicidal activity, often by inhibiting photosynthesis at Photosystem II (PSII).[3] The inhibitory activity is influenced by the substitution pattern on the aromatic ring. For instance, 3,5-disubstituted 4-hydroxybenzonitriles have been shown to be active inhibitors of PSII.[6]

Table 1: Herbicidal Activity of Substituted Benzonitrile Derivatives (Illustrative Data)

| Compound Class | Target Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3,5-Dihalo-4-hydroxybenzonitriles | Spinacia oleracea (Spinach) | PSII Inhibition (pI50) | 5.0 - 6.5 | [6] |

| Pyrrolidine-2,4-dione derivatives | Echinochloa crus-galli | % Inhibition | Good | [7] |

| Picolinic Acid Derivatives | Arabidopsis thaliana | IC50 (µM) | 0.05 - 10 |[8] |

Structure-activity relationship (SAR) studies on other herbicidal benzonitriles suggest that lipophilicity and electronic effects of the substituents play a crucial role in their biological activity.

Fungicidal Activity

Substituted 2-cyanophenols and related structures have demonstrated potential as antifungal agents. The introduction of different substituents can modulate their efficacy against various plant pathogenic fungi.

Table 2: Fungicidal Activity of Structurally Related Compounds (Illustrative Data)

| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Acylhydrazone β-Carboline Analogues | Fusarium graminearum | Inhibition Rate (%) | >50 | [9] |

| 2-Substituted Phenyl-2-hydroxyethylsulfonamides | Botrytis cinerea | EC50 | 0.70 - 33.16 | [10] |

| Thiazolylhydrazone Derivatives | Cryptococcus neoformans | MIC | 15.6 - 31.3 |[11] |

SAR studies on related fungicidal compounds have indicated that the nature and position of substituents on the aromatic ring significantly influence the antifungal spectrum and potency.

Insecticidal Activity

While less common, some benzonitrile derivatives have been investigated for their insecticidal properties. The mode of action can vary widely depending on the overall structure of the molecule.

Table 3: Insecticidal Activity of Structurally Related Compounds (Illustrative Data)

| Compound Class | Insect Species | Activity Metric | Value (mg/L) | Reference |

|---|---|---|---|---|

| Triazone Acylhydrazone Derivatives | Culex pipiens pallens | Mortality (%) | 40 (at 0.1) | [12] |

| Cantharidin-Based Verbenone Derivatives | Plutella xylostella | Mortality (%) | 100 (at 100) |[13] |

For many classes of insecticides, the introduction of halogen atoms can enhance activity. Therefore, the chloro-substituted core of this compound is a promising starting point for the design of new insecticidal compounds.

Experimental Protocols

This section provides generalized protocols for the preliminary screening of the agrochemical potential of novel compounds.

General Workflow for Agrochemical Screening

Caption: Generalized workflow for agrochemical screening and lead identification.

Herbicidal Activity Assay (Inhibition of Photosynthesis)

This protocol is adapted from methods used for evaluating PSII inhibitors.[3]

-

Plant Material: Isolate chloroplasts from young spinach or pea leaves.

-

Test Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of test concentrations.

-